3-Isocyanato-5-methyl-2-phenylfuran is a chemical compound with the molecular formula C₁₂H₉N₃O₂ and a molecular weight of 199.21 g/mol. This compound features an isocyanate functional group (-N=C=O) attached to a furan ring, which is a five-membered aromatic heterocycle containing oxygen. The presence of the phenyl and methyl groups contributes to its unique properties and reactivity. It is classified as a hazardous substance, with potential skin and respiratory irritations noted in safety data sheets .
The synthesis of 3-Isocyanato-5-methyl-2-phenylfuran typically involves:
3-Isocyanato-5-methyl-2-phenylfuran has potential applications in various fields:
Interaction studies involving 3-Isocyanato-5-methyl-2-phenylfuran primarily focus on its reactivity with biological nucleophiles such as amino acids and proteins. These interactions can lead to modifications that may affect protein function and cellular processes. Research into these interactions helps in understanding its potential toxicological effects as well as its utility in drug design .
Several compounds share structural similarities with 3-Isocyanato-5-methyl-2-phenylfuran:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl Isocyanate | Isocyanate | Known for its role in pesticide synthesis; highly toxic. |
Phenyl Isocyanate | Isocyanate | Reacts with nucleophiles; used in polymer chemistry. |
1,3-Dimethylurea | Urea derivative | Less reactive; used in agricultural applications. |
2-Isocyanoacetic Acid | Isocyano compound | Used in organic synthesis; less toxic than isocyanates. |
3-Isocyanato-5-methyl-2-phenylfuran stands out due to its unique furan ring structure combined with both phenyl and isocyanate groups, which may impart distinct reactivity profiles compared to other similar compounds.
3-Isocyanato-5-methyl-2-phenylfuran represents a heterocyclic organic compound characterized by a furan ring substituted with both isocyanate and phenyl functional groups [1]. The molecular formula has been established as C₁₂H₉NO₂, with experimental determinations confirming a molecular weight of 199.209 grams per mole [1] [2]. This molecular composition indicates the presence of twelve carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific structural configuration [3].
The compound exists under Chemical Abstracts Service registry number 898289-18-4, which provides definitive identification in chemical databases [1]. Structural analysis reveals the isocyanate functional group (-NCO) attached at the 3-position of the furan ring, while a methyl group occupies the 5-position and a phenyl group is located at the 2-position [2]. The molecular geometry exhibits characteristic features of substituted furan derivatives, with the isocyanate group contributing to the overall molecular polarity [3].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₉NO₂ | [1] [2] |
Molecular Weight | 199.209 g/mol | [1] [2] |
Chemical Abstracts Service Number | 898289-18-4 | [1] |
Structural Classification | Heterocyclic isocyanate | [3] |
Experimental investigations into the thermal properties of 3-Isocyanato-5-methyl-2-phenylfuran have revealed specific temperature parameters for phase transitions [4]. The boiling point has been determined to be 308.1 ± 30.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [4]. This relatively high boiling point reflects the molecular complexity and intermolecular interactions present in the compound structure.
Melting point data for 3-Isocyanato-5-methyl-2-phenylfuran indicates that the compound remains in liquid form under standard laboratory conditions, with specific melting point values not readily available in current literature [4]. The thermal behavior of this compound aligns with typical characteristics observed in substituted furan derivatives containing electron-withdrawing groups such as isocyanates [5].
The flash point has been experimentally determined to be 140.1 ± 24.6 degrees Celsius, which represents the lowest temperature at which the compound can form an ignitable mixture with air [4]. This parameter is particularly relevant for handling and storage considerations in laboratory and industrial applications [4].
Thermal Property | Temperature (°C) | Conditions | Reference |
---|---|---|---|
Boiling Point | 308.1 ± 30.0 | 760 mmHg | [4] |
Flash Point | 140.1 ± 24.6 | Standard conditions | [4] |
Melting Point | Not available | - | [4] |
Physical property measurements have established the density of 3-Isocyanato-5-methyl-2-phenylfuran as 1.1 ± 0.1 grams per cubic centimeter under standard conditions [4]. This density value indicates that the compound is slightly denser than water, which is consistent with the presence of aromatic and heteroatomic components in the molecular structure [4].
The vapor pressure of the compound has been measured at 0.0 ± 0.7 millimeters of mercury at 25 degrees Celsius, indicating relatively low volatility under ambient conditions [4]. This low vapor pressure contributes to the compound's stability during handling and storage procedures [4].
Polarizability measurements have determined a value of 22.9 ± 0.5 × 10⁻²⁴ cubic centimeters, which reflects the compound's response to external electric fields [4]. This parameter provides insight into the electronic structure and molecular interactions that influence the compound's physical and chemical behavior [4].
Physical Property | Value | Units | Reference |
---|---|---|---|
Density | 1.1 ± 0.1 | g/cm³ | [4] |
Vapor Pressure | 0.0 ± 0.7 | mmHg at 25°C | [4] |
Polarizability | 22.9 ± 0.5 | 10⁻²⁴ cm³ | [4] |
The solubility characteristics of 3-Isocyanato-5-methyl-2-phenylfuran reflect the dual nature of its molecular structure, containing both polar isocyanate functionality and nonpolar aromatic components [6] [7]. General solubility patterns for isocyanate compounds indicate limited solubility in water due to the hydrophobic nature of the aromatic substituents and the reactivity of the isocyanate group with protic solvents [6] [8].
Research on related isocyanate compounds demonstrates enhanced solubility in polar aprotic solvents compared to protic systems [6] [9]. The isocyanate functional group exhibits particular compatibility with dipolar aprotic solvents such as acetonitrile, dimethylformamide, and dimethyl sulfoxide, which do not contain active hydrogen atoms that could react with the isocyanate moiety [9] [10].
Studies of phenyl isocyanate, a structurally related compound, show miscibility with diethyl ether and other ethereal solvents [11]. This solubility behavior suggests that 3-Isocyanato-5-methyl-2-phenylfuran would demonstrate similar compatibility with organic solvents containing oxygen atoms capable of forming weak coordination interactions [11] [10].
The presence of the furan ring system contributes additional electronic characteristics that influence solvent interactions [12] [13]. Furan derivatives typically exhibit moderate polarity, allowing dissolution in both moderately polar and nonpolar organic solvents while maintaining limited aqueous solubility [12] [13].
Solvent Type | Expected Solubility | Interaction Mechanism | Reference |
---|---|---|---|
Polar Aprotic | High | Dipole-dipole interactions | [9] [10] |
Ethereal Solvents | Moderate to High | Coordination interactions | [11] |
Aromatic Solvents | Moderate | π-π interactions | [13] |
Aqueous Systems | Limited | Hydrophobic exclusion | [6] [8] |
The electronic structure of 3-Isocyanato-5-methyl-2-phenylfuran reflects the complex interplay between the furan heteroaromatic system, the electron-withdrawing isocyanate group, and the phenyl substituent [14] [15]. Computational studies on related isocyanate compounds demonstrate that the isocyanate functional group significantly influences the overall electronic distribution through its strong electron-withdrawing character [14].
The furan ring contributes six π-electrons to the aromatic system, following Hückel's rule for aromaticity with 4n+2 electrons where n equals one [15]. The oxygen atom in the furan ring possesses two lone pairs of electrons, with one pair participating in the aromatic π-system and the other remaining localized [15] [12].
Molecular orbital calculations on substituted isocyanates reveal that the nitrogen-carbon-oxygen linear arrangement creates significant charge separation, with the nitrogen atom bearing partial positive charge and the terminal oxygen atom carrying partial negative charge [14] [16]. This charge distribution pattern influences both reactivity and intermolecular interactions [14].
The phenyl substituent at the 2-position of the furan ring provides additional π-electron density through conjugation effects [13]. This extended conjugation system affects the overall electronic structure by delocalizing electron density across the aromatic framework [13] [17].
Natural bond orbital analysis of related furan-isocyanate systems indicates significant delocalization effects between the aromatic π-system and the isocyanate group [14] [16]. These electronic interactions contribute to the compound's stability and influence its chemical reactivity patterns [14].
Electronic Feature | Characteristic | Effect on Properties | Reference |
---|---|---|---|
Furan π-System | Six π-electrons | Aromatic stability | [15] [12] |
Isocyanate Group | Linear N=C=O | Strong electron withdrawal | [14] |
Phenyl Conjugation | Extended π-system | Enhanced delocalization | [13] |
Charge Separation | Polarized bonds | Intermolecular interactions | [14] [16] |
Thermal stability investigations of 3-Isocyanato-5-methyl-2-phenylfuran must consider the inherent reactivity of the isocyanate functional group under elevated temperature conditions [5]. Research on isocyanate thermal decomposition demonstrates that these compounds undergo complex degradation processes at temperatures typically ranging from 150 to 300 degrees Celsius [5].
The initial thermal decomposition pathway for isocyanate compounds often involves dissociation of the isocyanate group to form corresponding amines and carbon dioxide [5] [16]. Kinetic studies on related systems indicate activation energies ranging from 126 to 135 kilojoules per mole for the primary decomposition reactions [5].
Thermogravimetric analysis of similar isocyanate-containing compounds reveals that decomposition proceeds through multiple stages, with the first significant weight loss occurring at temperatures around 140 to 170 degrees Celsius [5]. The decomposition temperature range aligns closely with the flash point determination for 3-Isocyanato-5-methyl-2-phenylfuran [4] [5].
The furan ring system contributes additional thermal stability considerations, as furan derivatives can undergo various thermal rearrangement reactions at elevated temperatures [18] [19]. The combination of furan and isocyanate functionalities creates a complex thermal behavior profile requiring careful temperature control during handling and processing [18] [5].
Secondary decomposition pathways may involve rearrangement of the furan ring structure and formation of various nitrogen-containing products [5] [16]. The phenyl substituent generally enhances thermal stability through its aromatic character, but may participate in secondary reactions at very high temperatures [5].
Thermal Parameter | Temperature Range (°C) | Process Description | Reference |
---|---|---|---|
Initial Decomposition | 140-170 | Isocyanate group dissociation | [5] |
Primary Weight Loss | 150-200 | Formation of amines and CO₂ | [5] |
Secondary Reactions | 200-300 | Furan ring rearrangement | [18] [5] |
Activation Energy | - | 126-135 kJ/mol | [5] |
3-Isocyanato-5-methyl-2-phenylfuran represents a synthetically significant heterocyclic compound featuring a unique combination of furan ring, isocyanate functionality, and aromatic substitution. This comprehensive analysis examines the detailed spectroscopic characterization and structural elucidation of this compound through multiple analytical techniques. The molecular formula C₁₂H₉NO₂ with a molecular weight of 199.209 g/mol corresponds to CAS number 898289-18-4 [1] [2].
Nuclear magnetic resonance spectroscopy provides fundamental structural information through detailed analysis of proton and carbon environments within the molecular framework. The heterocyclic nature of 3-isocyanato-5-methyl-2-phenylfuran creates distinct magnetic environments that are clearly distinguishable through appropriate nuclear magnetic resonance techniques [3].
Proton nuclear magnetic resonance analysis of 3-isocyanato-5-methyl-2-phenylfuran reveals characteristic chemical shift patterns corresponding to the distinct hydrogen environments present in the molecule. The methyl substituent at the 5-position of the furan ring exhibits a characteristic singlet in the aromatic methyl region at approximately 2.4-2.7 parts per million [4]. This chemical shift is consistent with methyl groups attached to aromatic systems, where the aromatic ring current effect causes a downfield shift compared to aliphatic methyl groups [5].
The furan ring proton at the 4-position demonstrates a distinct chemical shift pattern characteristic of five-membered aromatic heterocycles. Based on established chemical shift correlations for furan derivatives, this proton appears as a singlet in the region of 6.0-6.5 parts per million [5] [4]. The chemical shift of furan protons is influenced by the electron-withdrawing effect of the oxygen atom and the aromatic ring current, resulting in deshielding compared to aliphatic protons.
Aromatic protons from the phenyl substituent at the 2-position exhibit the characteristic multipicity and chemical shift pattern expected for monosubstituted benzene rings. These protons typically appear in the range of 7.2-7.8 parts per million as complex multipets reflecting the coupling patterns inherent in aromatic systems [4]. The ortho, meta, and para protons of the phenyl ring demonstrate different chemical shifts due to their varied electronic environments relative to the furan ring attachment point.
Integration ratios provide crucial structural confirmation, with the methyl group showing three protons, the furan proton contributing one proton, and the aromatic region accounting for five phenyl protons. This integration pattern (3:1:5) serves as definitive confirmation of the proposed molecular structure.
Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Methyl group (C-5) | 2.4-2.7 | Singlet | 3H |
Furan proton (C-4) | 6.0-6.5 | Singlet | 1H |
Aromatic protons | 7.2-7.8 | Multiplet | 5H |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 3-isocyanato-5-methyl-2-phenylfuran. The isocyanate carbon represents the most distinctive signal in the spectrum, appearing in the highly deshielded region at approximately 150-160 parts per million [6] [7]. This significant downfield shift results from the cumulative electron-withdrawing effects of both nitrogen and oxygen atoms in the isocyanate functional group.
The methyl carbon at the 5-position exhibits characteristic chemical shifts in the range of 13-15 parts per million, consistent with aromatic methyl substituents [6] [7]. This upfield position reflects the electron-donating nature of the methyl group and its attachment to the aromatic furan system.
Furan ring carbons demonstrate characteristic chemical shift patterns reflecting their aromatic nature and the influence of the oxygen heteroatom. The carbon atoms of the furan ring typically appear in the range of 110-120 parts per million [6] [7]. The specific chemical shifts within this range depend on the substitution pattern and the electronic effects of the attached substituents.
Aromatic carbons from the phenyl substituent exhibit chemical shifts in the typical aromatic region of 125-135 parts per million [6] [7]. The individual carbon atoms of the benzene ring show slight variations in chemical shift depending on their position relative to the point of attachment to the furan ring.
Carbon Environment | Expected Chemical Shift (ppm) | Assignment |
---|---|---|
Isocyanate carbon | 150-160 | N=C=O |
Aromatic carbons | 125-135 | Phenyl ring |
Furan ring carbons | 110-120 | Furan system |
Methyl carbon | 13-15 | CH₃ group |
Two-dimensional nuclear magnetic resonance techniques provide enhanced structural elucidation capabilities through correlation spectroscopy methods [8]. Correlation spectroscopy experiments reveal through-bond connectivities between protons, confirming the substitution pattern of the furan ring and the attachment points of the phenyl and methyl substituents.
Heteronuclear single quantum coherence spectroscopy establishes direct carbon-hydrogen correlations, providing unambiguous assignment of carbon signals to their corresponding hydrogen environments. This technique particularly aids in confirming the assignment of the furan ring proton to its corresponding carbon signal and establishing the connectivity pattern of the aromatic system.
Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen connectivities through two and three bond pathways. These correlations are particularly valuable for establishing the substitution pattern of the furan ring and confirming the attachment of the phenyl group at the 2-position and the methyl group at the 5-position.
Infrared spectroscopy provides characteristic vibrational fingerprints that enable identification of functional groups and structural features within 3-isocyanato-5-methyl-2-phenylfuran. The technique offers high sensitivity for detecting specific molecular vibrations associated with chemical bonds [9] [10].
The isocyanate functional group exhibits one of the most distinctive and diagnostic infrared absorptions in the entire spectrum. The asymmetric stretching vibration of the N=C=O linkage appears as an intense, sharp absorption band in the region of 2240-2280 wavenumbers [10]. This absorption is characterized by its exceptional intensity and unique spectral position, making it an ideal diagnostic tool for isocyanate identification.
The high intensity of the isocyanate absorption results from the large dipole moment associated with the N=C=O stretching vibration [10]. The linear geometry of the isocyanate group contributes to the sharp, well-defined nature of this absorption band. The exact frequency within the 2240-2280 wavenumber range depends on the electronic environment of the isocyanate group and the influence of neighboring substituents.
Electronic effects from the furan ring and phenyl substituents may cause slight shifts in the isocyanate stretching frequency. Electron-withdrawing substituents typically shift the absorption to higher frequencies, while electron-donating groups cause shifts to lower frequencies within the characteristic range.
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N=C=O asymmetric stretch | 2240-2280 | Very Strong | Isocyanate group |
N=C=O symmetric stretch | 1350-1400 | Medium | Isocyanate group |
Furan ring vibrations contribute characteristic absorption patterns in multiple regions of the infrared spectrum [11] [12]. The carbon-carbon stretching vibrations within the furan ring appear in the region of 1500-1600 wavenumbers, overlapping with aromatic stretching vibrations from the phenyl substituent.
Carbon-hydrogen stretching vibrations of the furan ring appear in the aromatic region above 3000 wavenumbers, typically showing as sharp absorptions characteristic of aromatic hydrogen atoms [9]. These absorptions are distinct from aliphatic carbon-hydrogen stretches, which appear below 3000 wavenumbers.
Out-of-plane bending vibrations of the furan ring hydrogen atoms contribute to absorption patterns in the fingerprint region below 1000 wavenumbers [11]. These vibrations are highly characteristic of the specific substitution pattern and can provide detailed structural information about the furan ring geometry.
Ring breathing modes and other skeletal vibrations of the furan system contribute to the complex absorption pattern in the fingerprint region. The five-membered ring structure of furan produces characteristic vibrational modes that are distinct from six-membered aromatic rings.
Mass spectrometry of 3-isocyanato-5-methyl-2-phenylfuran reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into gas-phase ion chemistry [13] [14]. The molecular ion peak appears at m/z 199, corresponding to the molecular weight of the compound [1].
Primary fragmentation pathways involve loss of characteristic neutral fragments from the molecular ion. The loss of carbon monoxide (28 mass units) from the isocyanate group represents a favorable fragmentation pathway, producing a significant fragment ion at m/z 171 [15] [14]. This fragmentation reflects the inherent instability of the isocyanate group under electron impact conditions.
Loss of the entire isocyanate group (NCO, 42 mass units) constitutes another major fragmentation pathway, yielding a fragment ion at m/z 157 [14]. This fragmentation pathway involves cleavage of the carbon-nitrogen bond connecting the isocyanate group to the furan ring.
Secondary fragmentation of primary fragment ions leads to further structural degradation. The phenyl cation at m/z 77 represents a stable aromatic fragment that often appears as a base peak in mass spectra of phenyl-substituted compounds [14]. Formation of this fragment involves cleavage of the bond connecting the phenyl group to the furan ring.
Furan-derived fragments contribute to the overall fragmentation pattern, with characteristic ions reflecting the five-membered ring structure. The furan fragment at m/z 51 (C₄H₃⁺) represents a common fragmentation product of furan-containing compounds [15].
Fragment Ion (m/z) | Loss/Assignment | Relative Intensity |
---|---|---|
199 [M]⁺- | Molecular ion | Medium |
171 [M-CO]⁺ | Loss of carbon monoxide | High |
157 [M-NCO]⁺ | Loss of isocyanate group | Medium |
129 [M-CO-NCO]⁺ | Loss of CO and NCO | Low |
77 [C₆H₅]⁺ | Phenyl cation | High |
51 [C₄H₃]⁺ | Furan fragment | Medium |
X-ray crystallographic analysis provides definitive three-dimensional structural information for 3-isocyanato-5-methyl-2-phenylfuran when suitable single crystals can be obtained [16] [17]. The crystal structure reveals precise bond lengths, bond angles, and molecular conformations that cannot be determined through other analytical techniques.
Molecular geometry of the compound reflects the planar nature of both the furan ring and the phenyl substituent. The furan ring maintains its characteristic five-membered aromatic geometry with carbon-carbon bond lengths typical of aromatic systems. The isocyanate group exhibits the expected linear geometry with the nitrogen, carbon, and oxygen atoms arranged in a straight line [18].
Intermolecular interactions within the crystal lattice may include hydrogen bonding, π-π stacking interactions between aromatic rings, and van der Waals forces. The crystal packing arrangement provides insights into the preferred molecular conformations and the relative orientation of functional groups.
Bond length analysis reveals the aromatic character of both the furan ring and the phenyl substituent. The carbon-nitrogen bond connecting the isocyanate group to the furan ring shows partial double bond character due to resonance effects between the aromatic system and the isocyanate functionality.
Ultraviolet-visible spectroscopy of 3-isocyanato-5-methyl-2-phenylfuran reveals electronic transitions characteristic of aromatic systems with extended conjugation [19] [20]. The primary absorption band typically appears in the range of 275-290 nanometers, corresponding to π→π* electronic transitions within the aromatic system [19].
Electronic transitions involve promotion of electrons from bonding π orbitals to antibonding π* orbitals. The furan ring contributes to the overall conjugated system, extending the effective conjugation length and influencing the wavelength of maximum absorption [20] [21]. The phenyl substituent further extends the conjugated system, causing bathochromic shifts compared to simple furan derivatives.
Molar absorptivity values for these transitions are typically high, reflecting the allowed nature of π→π* transitions in aromatic systems [20]. The absorption coefficient depends on the degree of conjugation and the electronic effects of substituents on the aromatic rings.
Solvent effects may influence the exact position and intensity of absorption bands. Polar solvents typically cause shifts in absorption wavelengths due to differential solvation of ground and excited states [22]. The isocyanate group may contribute additional electronic transitions at higher energies, corresponding to n→π* transitions involving the nitrogen lone pair.
Electronic Transition | Wavelength Range (nm) | Assignment |
---|---|---|
π→π* (primary) | 275-290 | Aromatic system |
π→π* (secondary) | 250-270 | Extended conjugation |
n→π* | 300-350 | Isocyanate group |